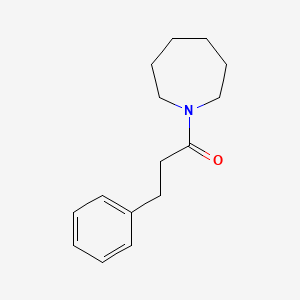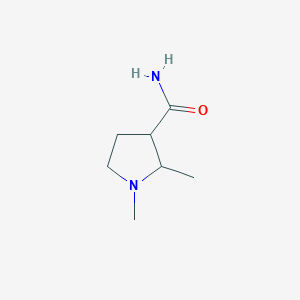![molecular formula C12H16N4 B7580604 4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)
4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
ASK1 Inhibitors for Inflammation and Pain Treatment : Derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine are being explored as ASK1 inhibitors, potentially useful in treating inflammation and pain, with possible applications in osteoarthritis and neuropathic pain (Norman, 2012).
Cholinesterase and Aβ-Aggregation Inhibitors for Alzheimer's Disease : A class of 2,4-disubstituted pyrimidines, including derivatives of 4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, has been found effective as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, relevant in Alzheimer's disease therapy (Mohamed et al., 2011).
Dipeptidyl Peptidase IV Inhibitors : Certain derivatives are identified as potent and orally active dipeptidyl peptidase IV inhibitors, with potential applications in treating metabolic disorders (Nishio et al., 2011).
Antitumor Agents and Enzyme Inhibitors : The synthesis and evaluation of certain derivatives as dual inhibitors of dihydrofolate reductase and thymidylate synthase have been explored, with a focus on their potential as antitumor agents (Gangjee et al., 2005).
Protein Kinase B Inhibitors : 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines are identified as selective inhibitors of protein kinase B, with implications for cancer treatment (Caldwell et al., 2008).
Potential Antibacterial Agents : The synthesis of pyrrolo[2,3-d]pyrimidines and their annellation with triazole and tetrazole systems have been investigated for potential applications as antibacterial agents (Dave & Shah, 2002).
JAK1-Selective Inhibitors for Rheumatoid Arthritis : Research into the development of JAK1-selective inhibitors for rheumatoid arthritis treatment has highlighted the potential of certain 3(R)-aminopyrrolidine derivatives (Chough et al., 2018).
Propiedades
IUPAC Name |
4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-3-6-16(7-4-9)12-10-2-5-13-11(10)14-8-15-12/h2,5,8-9H,3-4,6-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWRIYFTCUNRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)





![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)



